

Comparative analysis of the pharmacokinetics of Lartesertib and M3541.

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A Comparative Pharmacokinetic Analysis of Lartesertib and M3541

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of two distinct Ataxia Telangiectasia Mutated (ATM) inhibitors.

This guide provides a detailed comparative analysis of the pharmacokinetic (PK) properties of Lartesertib (M4076) and M3541, two orally administered, selective inhibitors of ATM kinase. Both compounds were developed to potentiate the effects of DNA double-strand break (DSB)-inducing cancer therapies. While Lartesertib is currently undergoing further clinical evaluation, the development of M3541 was discontinued due to a non-optimal pharmacokinetic profile. This guide summarizes the available clinical data, outlines the experimental methodologies used in these studies, and provides a visual representation of the relevant signaling pathway and experimental workflows.

Pharmacokinetic Data Summary

The pharmacokinetic profiles of Lartesertib and M3541 exhibit significant differences, particularly in terms of dose-proportionality of exposure. Lartesertib demonstrated a predictable pharmacokinetic profile with exposure increasing in a dose-related manner.[1][2][3][4] In contrast, M3541 showed a lack of dose-response, with total plasma levels failing to increase with escalating doses, a key factor in the cessation of its clinical development.[5][6]



Parameter	Lartesertib (M4076)	M3541
Administration	Oral, once daily[1][7]	Oral, on radiotherapy fraction days[5][6]
Dose Range (in clinical trials)	100 - 400 mg once daily[1][2] [3]	50 - 300 mg on radiotherapy fraction days[5][6]
Time to Maximum Plasma Concentration (Tmax)	Median of ~1 to 3.5 hours[1][2] [3][8]	Not explicitly stated, but animal studies showed a median Tmax of 1-2 hours.
Elimination Half-life (t1/2)	Mean of ~5 to 8.7 hours[1][2] [3][8]	The rate of elimination appeared consistent across dose groups.[7]
Exposure (AUC and Cmax)	Increased in a dose-related manner.[1][2][3][4]	Plasma levels increased less than dose-proportionally. Exposure (AUC and Cmax) increased between 50 mg and 100 mg doses but not at higher doses.[7]
Accumulation	Minimal accumulation after multiple doses.[8]	Not explicitly stated.
Maximum Tolerated Dose (MTD)	300 mg once daily[1][2][3]	Not established due to the absence of a dose-response relationship and non-optimal PK profile.[5][6]

Experimental Protocols

The pharmacokinetic parameters for both Lartesertib and M3541 were determined in Phase I clinical trials. The methodologies employed are standard for early-phase clinical drug development.

Clinical Study Design



Both Lartesertib and M3541 were evaluated in open-label, dose-escalation Phase I clinical trials in patients with advanced solid tumors.[1][3][5][6]

- Lartesertib: Patients received continuous once-daily oral doses of Lartesertib at increasing dose levels.[1][3]
- M3541: Patients received escalating doses of M3541 in combination with fractionated palliative radiotherapy.[5][6]

Pharmacokinetic Sampling and Analysis

For the pharmacokinetic analysis of Lartesertib, blood samples were collected at multiple time points after drug administration on Day 1 and Day 8 of the first cycle of treatment.[1] Plasma concentrations of the drug were then determined using a validated bioanalytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which is a standard and highly sensitive method for quantifying small molecules in biological matrices. Pharmacokinetic parameters were calculated using non-compartmental methods.[1]

Similarly, for M3541, plasma samples were collected to determine drug concentrations. Although the specific bioanalytical method is not detailed in the provided search results, it would have followed standard validated procedures, likely involving protein precipitation followed by HPLC-MS/MS analysis.

Bioanalytical Method for Quantification (General Protocol)

While the specific proprietary details of the bioanalytical methods for Lartesertib and M3541 are not publicly available, a general protocol for the quantification of small molecule inhibitors in plasma using HPLC-MS/MS would involve the following steps:

- Sample Preparation:
 - Thawing of frozen plasma samples.
 - Protein precipitation by adding a solvent like acetonitrile to the plasma sample to remove larger protein molecules.



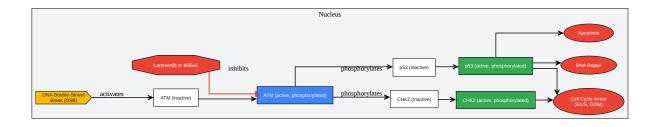
- Centrifugation to pellet the precipitated proteins.
- Collection of the supernatant containing the drug.
- Chromatographic Separation:
 - Injection of the supernatant into an HPLC system.
 - Separation of the drug from other components in the sample on a C18 reversed-phase column.
- Mass Spectrometric Detection:
 - Ionization of the drug using an electrospray ionization (ESI) source.
 - Detection and quantification of the drug and its specific fragments using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Data Analysis:
 - Construction of a calibration curve using standards of known concentrations.
 - Calculation of the drug concentration in the study samples by comparing their response to the calibration curve.

Visualizations

Signaling Pathway of ATM Inhibition

Lartesertib and M3541 are both inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA Damage Response (DDR) pathway. Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a range of downstream targets to initiate cell cycle arrest and DNA repair. By inhibiting ATM, these drugs prevent the repair of DSBs, leading to the accumulation of DNA damage and ultimately cell death in cancer cells.





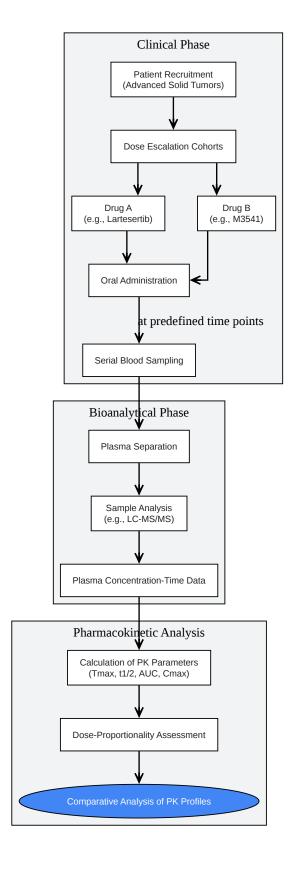
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Caption: ATM Inhibition Signaling Pathway

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative pharmacokinetic analysis of two investigational drugs like Lartesertib and M3541 in a Phase I clinical trial setting.





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